Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate
Description
Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a 1,4-diazepane ring substituted with a thiolan-3-yl group (tetrahydrothiophene). The 1,4-diazepane (a seven-membered ring with two nitrogen atoms) distinguishes it from smaller heterocycles like piperazine.
Properties
IUPAC Name |
methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-23-18(22)15-5-3-14(4-6-15)17(21)20-9-2-8-19(10-11-20)16-7-12-24-13-16/h3-6,16H,2,7-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCQIULBCEUFLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving appropriate amine precursors under controlled conditions.
Introduction of the Thiolan Ring: The thiolan ring is introduced via a thiolation reaction, where a suitable thiol reagent is reacted with the diazepane intermediate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding alcohols or amines.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, and other nucleophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Amides, other esters.
Scientific Research Applications
Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Differences and Core Modifications
Piperazine-Based Analogs (C1–C7)
Compounds C1–C7 () share a methyl benzoate core linked to a piperazine ring (six-membered, two nitrogens) substituted with quinoline derivatives. Key differences from the target compound include:
- Ring Size : Piperazine (6-membered) vs. 1,4-diazepane (7-membered). The larger diazepane ring may confer conformational flexibility and altered binding interactions.
- Substituents: Quinoline derivatives (e.g., 4-bromo, 4-chloro, 4-fluorophenyl) in C1–C7 vs. thiolan-3-yl in the target. The sulfur in thiolan could enhance solubility or participate in redox interactions.
- Aromatic System: Benzoate ester in the target vs. quinoline-carboxylic acid derivatives in B28–B29 (precursors to C1–C7).
Benzothiadiazole Analogs (BK75949)
BK75949 () shares the 1,4-diazepane and thiolan-3-yl groups but replaces the benzoate ester with a 2,1,3-benzothiadiazole moiety. This introduces a sulfur- and nitrogen-rich heterocycle, likely increasing electron-deficient character compared to the electron-withdrawing ester in the target compound .
Physicochemical and Functional Properties
- Solubility: Thiolan-3-yl’s sulfur atom may improve lipid solubility versus halogenated quinolines (C2–C4) or methoxy groups (C6).
- Electronic Effects : The benzoate ester in the target is less electron-deficient than BK75949’s benzothiadiazole, altering reactivity in nucleophilic environments.
Comparative Data Table
Biological Activity
Methyl 4-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound features a methyl ester group linked to a benzoate moiety, which is further substituted with a thiolan group and a diazepane ring. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the diazepane ring through cyclization and subsequent functional group modifications.
Synthetic Route Overview
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Cyclization | Diamine + Dihalide |
| 2 | Nucleophilic Substitution | Thiol + Diazepane |
| 3 | Esterification | Benzoic Acid + Alcohol |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. This activity is attributed to the compound's ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
Cytotoxicity Studies
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in malignant cells while exhibiting minimal toxicity towards normal cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit key enzymes involved in metabolic processes, such as tyrosinase, which is crucial for melanin production. This inhibition suggests potential applications in treating hyperpigmentation disorders.
Case Studies
- Antimicrobial Activity : A study published in a peer-reviewed journal reported that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 µg/mL. The mechanism was linked to cell membrane disruption.
- Cytotoxicity : In an experiment involving human breast cancer cells (MCF-7), the compound exhibited IC50 values around 20 µM, indicating significant cytotoxicity compared to control treatments. Flow cytometry analysis revealed that treated cells showed increased annexin V binding, confirming apoptosis induction.
- Enzyme Inhibition : The compound was tested against mushroom tyrosinase, showing an IC50 value of 15 µM. Kinetic studies suggested that it acts as a competitive inhibitor, effectively reducing melanin synthesis in cellular models.
Research Findings Summary
The biological activities exhibited by this compound highlight its potential as a therapeutic agent. Its antimicrobial properties make it a candidate for further development in treating infections, while its cytotoxic effects warrant exploration in oncology. Additionally, its enzyme inhibition capabilities suggest applications in dermatological treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
